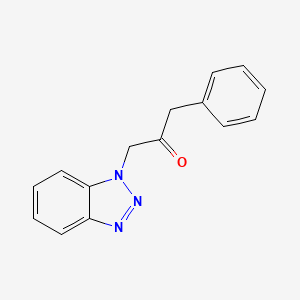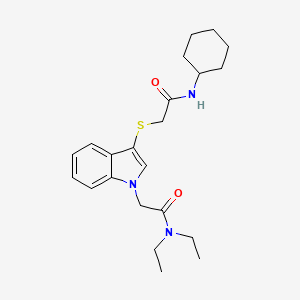![molecular formula C23H28N4O2S2 B2752696 N-[5-[2-(2,3-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide CAS No. 392294-26-7](/img/structure/B2752696.png)
N-[5-[2-(2,3-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a complex organic molecule that contains several functional groups, including an adamantane, a thiadiazole, and an anilino group . Adamantane is a type of diamondoid and is known for its stability. Thiadiazole is a heterocyclic compound that often exhibits various biological activities. Anilino refers to the functional group consisting of a phenyl group attached to an amino group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The adamantane core provides a rigid, three-dimensional structure, while the thiadiazole and anilino groups may contribute to the compound’s reactivity .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on its functional groups. For example, the anilino group might undergo reactions typical of amines, such as acylation or alkylation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by its molecular structure. For example, the presence of an adamantane core might make the compound relatively non-polar and insoluble in water .Wissenschaftliche Forschungsanwendungen
Antimicrobial and Antifungal Applications
Thiazole derivatives, which include the 1,3,4-thiadiazol moiety found in this compound, have been extensively studied for their antimicrobial and antifungal properties . The presence of the adamantane structure could potentially enhance these properties, making the compound a candidate for developing new antimicrobial agents that could be more effective against resistant strains of bacteria and fungi.
Anticancer Research
Compounds with a 1,3,4-thiadiazol structure have shown promise in anticancer research . The specific configuration of this compound, including the 2,3-dimethylphenyl group, may interact with various biological targets involved in cancer cell proliferation and survival, offering a pathway for the development of novel anticancer drugs.
Neuroprotective Agent Development
The structural complexity of this compound, including the thiadiazol and adamantane groups, suggests potential neuroprotective activities. Such compounds could be investigated for their ability to protect neuronal cells against damage, which is crucial in diseases like Alzheimer’s and Parkinson’s .
Anticonvulsant Properties
Derivatives of 1,3,4-thiadiazole have been identified as having significant anticonvulsant effects . This compound could be synthesized and tested as a new anticonvulsant medication, potentially offering benefits for individuals with epilepsy or other seizure disorders.
Anti-Inflammatory and Analgesic Effects
Thiazole derivatives are known to exhibit anti-inflammatory and analgesic activities . This compound could be explored for its potential to reduce inflammation and pain, which would be beneficial in conditions such as arthritis or neuropathic pain.
Antidiabetic Activity
The structural features of this compound suggest it might influence metabolic pathways relevant to diabetes . Research could focus on its ability to modulate blood sugar levels or improve insulin sensitivity, contributing to the management of diabetes.
Antihypertensive and Cardiovascular Research
Compounds with a thiadiazol structure have been associated with antihypertensive activities . This compound could be investigated for its potential effects on blood pressure regulation and cardiovascular health.
Drug Discovery and Lead Optimization
Given its unique structure, this compound could serve as a lead molecule in drug discovery. Its drug-likeness properties could be assessed, and it could be used to filter out compounds with undesirable properties from screening libraries .
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[5-[2-(2,3-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N4O2S2/c1-13-4-3-5-18(14(13)2)24-19(28)12-30-22-27-26-21(31-22)25-20(29)23-9-15-6-16(10-23)8-17(7-15)11-23/h3-5,15-17H,6-12H2,1-2H3,(H,24,28)(H,25,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTUIDISANLIEND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C34CC5CC(C3)CC(C5)C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-[2-(2,3-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

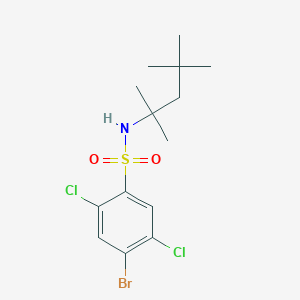

![3-(4-methylphenyl)-5-[4-(5-methyl-1H-1,2,3-triazol-1-yl)phenyl]-1,2,4-oxadiazole](/img/structure/B2752617.png)
![N,N-diethyl-2-(4-oxo-2-phenylpyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide](/img/structure/B2752618.png)
![1,4-Dioxa-9-azaspiro[5.5]undecane hydrochloride](/img/structure/B2752621.png)
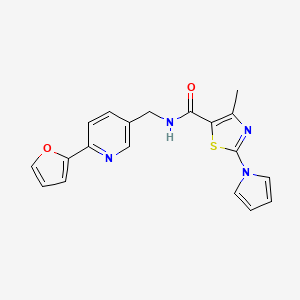
![6-Ethenylindolo[3,2-b]quinoxaline](/img/structure/B2752623.png)
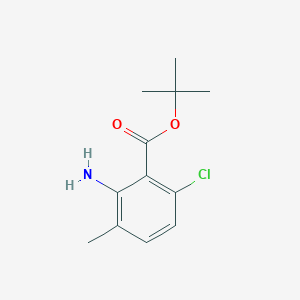
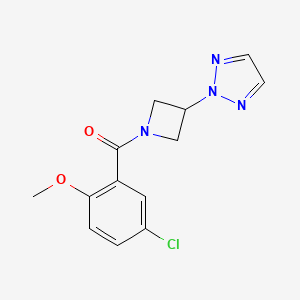
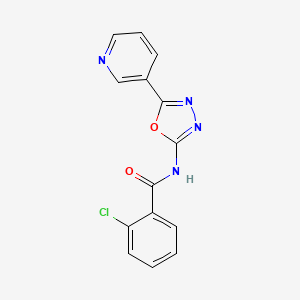
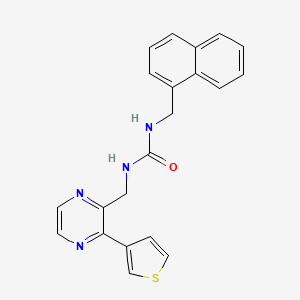
![3-(4-Methoxyphenyl)-6-(pyridin-2-ylmethylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2752632.png)
